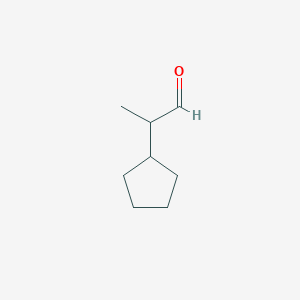

2-Cyclopentylpropanal

Description

2-Cyclopentylpropanal is an organic compound with the molecular formula C8H14O It is a member of the cycloalkane family, characterized by a cyclopentane ring attached to a propanal group

Properties

IUPAC Name |

2-cyclopentylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7(6-9)8-4-2-3-5-8/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOCJHKBZXOCAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90112-23-5 | |

| Record name | 2-cyclopentylpropanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclopentylpropanal can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with propanal under controlled conditions. This Grignard reaction yields this compound as the primary product. Another method involves the hydrogenation of 2-Cyclopentylpropanoic acid, followed by oxidation to form the aldehyde group.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of cyclopentylpropanoic acid. This process typically involves the use of a palladium or platinum catalyst under high pressure and temperature conditions to achieve high yields and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form 2-Cyclopentylpropanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to 2-Cyclopentylpropanol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

Oxidation: 2-Cyclopentylpropanoic acid.

Reduction: 2-Cyclopentylpropanol.

Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Cyclopentylpropanal serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic chemistry.

| Reaction Type | Major Products Formed |

|---|---|

| Oxidation | 2-Cyclopentylpropanolic acid |

| Reduction | 2-Cyclopentylpropanol |

| Substitution | Derivatives with substituted groups |

Biological Research

Potential Biological Activity

Research indicates that this compound may exhibit biological activities that warrant further investigation. As an aldehyde, it can interact with enzymes and proteins, potentially influencing cellular processes.

Case Study: Enzyme Interactions

In preliminary studies, this compound was found to affect enzyme activity related to metabolic pathways. The compound's interactions with specific enzymes suggest potential applications in metabolic research and drug development.

Pharmaceutical Applications

Precursor for Pharmaceutical Compounds

The compound is being explored as a precursor for synthesizing pharmaceutical agents. Its derivatives may possess therapeutic properties that could be beneficial in treating various diseases.

Case Study: Drug Development

A study focused on the synthesis of derivatives of this compound aimed at developing anti-inflammatory drugs. The derivatives showed promising activity in inhibiting pro-inflammatory cytokines in vitro, indicating their potential utility in treating inflammatory conditions.

Industrial Applications

Production of Fragrances and Flavoring Agents

Due to its pleasant odor profile, this compound is utilized in the fragrance and flavoring industries. Its unique scent makes it suitable for incorporation into perfumes and food flavorings.

Biochemical Properties

The biochemical properties of this compound are not extensively studied; however, it is known to participate in various biochemical reactions typical of aldehydes. These reactions can impact cell signaling pathways and gene expression.

Mechanism of Action

The mechanism of action of 2-Cyclopentylpropanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which can then undergo further chemical transformations. The compound’s cyclopentyl group may also interact with hydrophobic pockets in proteins, influencing their function and activity.

Comparison with Similar Compounds

Cyclopentylmethanol: Similar in structure but with a hydroxyl group instead of an aldehyde group.

Cyclopentylpropanoic acid: The oxidized form of 2-Cyclopentylpropanal.

Cyclopentylamine: Contains an amine group instead of an aldehyde group.

Uniqueness: this compound is unique due to its combination of a cyclopentane ring and an aldehyde group. This structure imparts distinct chemical reactivity and potential applications that are not shared by its analogs. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.

Biological Activity

2-Cyclopentylpropanal, a cyclic aliphatic aldehyde with the chemical formula CHO, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This compound exhibits a range of biological activities that make it a subject of interest for researchers exploring its potential therapeutic applications.

1. Antimicrobial Properties

Research indicates that this compound displays significant antimicrobial activity against various bacterial strains. A study conducted on its efficacy against Gram-positive and Gram-negative bacteria revealed that the compound inhibits bacterial growth effectively, suggesting its potential as a natural preservative or therapeutic agent in treating infections .

2. Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways. It appears to reduce the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential utility in managing inflammatory diseases .

3. Neuroprotective Properties

Recent investigations have highlighted the neuroprotective effects of this compound in models of neurodegeneration. The compound was found to mitigate oxidative stress and enhance neuronal survival in experimental models of Alzheimer's disease, suggesting a mechanism involving the modulation of oxidative stress pathways .

Case Study 1: Antimicrobial Activity Assessment

A comprehensive study evaluated the antimicrobial efficacy of this compound against a panel of pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated an inhibition zone diameter ranging from 15 to 25 mm, depending on the concentration used, reinforcing its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 15 |

Case Study 2: Neuroprotective Mechanism Investigation

In a neuroprotective study using SH-SY5Y neuroblastoma cells, treatment with this compound resulted in a significant reduction in cell death induced by oxidative stress agents. The compound's ability to decrease reactive oxygen species (ROS) levels was quantified using flow cytometry.

| Treatment | Cell Viability (%) | ROS Levels (Mean Fluorescence) |

|---|---|---|

| Control | 45 | High |

| This compound (10 µM) | 75 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.